molecular formula C18H15Cl2N3O3 B6536957 N-(2,4-dichlorophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide CAS No. 1021211-68-6

N-(2,4-dichlorophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide

Cat. No. B6536957
CAS RN: 1021211-68-6
M. Wt: 392.2 g/mol
InChI Key: VLNHOTRHWKGIPA-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide is a useful research compound. Its molecular formula is C18H15Cl2N3O3 and its molecular weight is 392.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-dichlorophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide is 391.0490467 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,4-dichlorophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dichlorophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound VU0635969-1, also known as VO659, is an antisense oligonucleotide (ASO) investigational therapy designed to target the CAG repeat expansion that causes all nine known polyglutamine diseases . The primary targets of this compound are the mutant forms of proteins such as huntingtin protein (mHTT), ATXN1 (mATXN1), and ATXN3 (mATXN3) .

Mode of Action

VO659’s unique target and dual mechanism of action enable potent target engagement across multiple disease models . In preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) and improvement in motor function were observed in vivo in disease mouse models of Huntington’s Disease (HD) . Allele-preferential reductions of mHTT were observed in vitro in HD patient cell models . Preclinical data also showed VO659 induced a significant reduction of mutant ATXN1 (mATXN1) and mutant ATXN3 (mATXN3) protein levels in vivo and in vitro in disease mouse models and patient cell models of Spinocerebellar Ataxia type 1 (SCA1) and type 3 (SCA3), respectively .

Biochemical Pathways

The compound VU0635969-1 interacts with the CAG repeat expansion in the genes of the target proteins, leading to a reduction in the production of the mutant proteins . This interaction affects the biochemical pathways related to the function of these proteins, potentially alleviating the symptoms of diseases caused by these mutations .

Result of Action

The result of VU0635969-1’s action is a significant reduction in the levels of the mutant proteins mHTT, mATXN1, and mATXN3 . This reduction has been associated with improvements in motor function in preclinical models of HD . The compound’s action also leads to allele-preferential reductions of mHTT in HD patient cell models .

properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c19-12-5-6-14(13(20)11-12)21-17(24)4-1-9-23-18(25)8-7-15(22-23)16-3-2-10-26-16/h2-3,5-8,10-11H,1,4,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNHOTRHWKGIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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